molecular formula C5H9N3 B1329410 3,5-Dimethyl-1H-pyrazol-4-amine CAS No. 5272-86-6

3,5-Dimethyl-1H-pyrazol-4-amine

Cat. No. B1329410
CAS RN: 5272-86-6
M. Wt: 111.15 g/mol
InChI Key: LNVWRBNPXCUYJI-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1H-pyrazol-4-amine is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the functionalization of the pyrazole ring. For instance, the synthesis of 3,5-dimethyl-4-aminomethylpyrazole ligands, which are closely related to 3,5-dimethyl-1H-pyrazol-4-amine, has been achieved by aminoalkylation of 3,5-dimethylpyrazole . Another approach for synthesizing pyrazolo[3,4-d]pyrimidines, which are structurally related to 3,5-dimethyl-1H-pyrazol-4-amine, involves the reaction of 3,5-di-(N,N-dimethylaminomethylene)amino-4-methoxycarbonylpyrazole with different amines . These methods demonstrate the versatility in the synthesis of pyrazole derivatives by introducing various substituents at specific positions on the pyrazole ring.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques. For example, the structure of pyrazole derivatives has been established by 1H NMR and 13C NMR spectroscopy . X-ray structure analysis can also be used to confirm the neutral nature of bridging-pyrazolate ligands in certain pyrazole complexes .

Chemical Reactions Analysis

Pyrazole derivatives can participate in a variety of chemical reactions. For instance, the reaction of pyrazole ligands with [RhCl(COD)]2 leads to the formation of water-soluble pyrazolate rhodium(I) complexes . Pyrazole derivatives can also undergo cycloaddition reactions, as demonstrated by the synthesis of pyrazolo[3,4-d]pyrimidines . Additionally, pyrazole derivatives can react with nitrogen-containing bases, leading to nucleophilic substitution or ring cleavage, depending on the nature of the base .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For example, the solubility of pyrazole complexes in polar solvents such as water can be attributed to the presence of aminoalkyl groups and the zwitterionic nature of the pyrazolate ligands . The reactivity of pyrazole derivatives towards various reagents, such as amines, phenols, and thioglycolic acid, can be studied to understand their chemical behavior and potential applications .

Safety And Hazards

The safety data sheet for 3,5-Dimethyl-1H-pyrazol-4-amine suggests avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .

Future Directions

One of the synthesized compounds, N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine, has a promising melting point and thermal stability and can be considered as a potential melt-castable explosive . This suggests that 3,5-Dimethyl-1H-pyrazol-4-amine and its derivatives could have potential applications in the development of new explosives .

properties

IUPAC Name

3,5-dimethyl-1H-pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-3-5(6)4(2)8-7-3/h6H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNVWRBNPXCUYJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10200690
Record name Pyrazole, 4-amino-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-1H-pyrazol-4-amine

CAS RN

5272-86-6
Record name 3,5-Dimethyl-1H-pyrazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5272-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazole, 4-amino-3,5-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005272866
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazole, 4-amino-3,5-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10200690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dimethyl-1H-pyrazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.723
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
73
Citations
K Fujisawa, K Ageishi, S Harakuni… - … für Kristallographie-New …, 2023 - degruyter.com
C 18 H 20 N 6 ·2(CH 3 OH), triclinic, P 1 ‾ $P\overline{1}$ (no. 2), a = 5.0063(2) Å, b = 8.5627(5) Å, c = 12.8216(6) Å, α = 77.898(4), β = 89.301(4), γ = 76.601(4), V = 522.40(5) Å 3 , Z = 1…
Number of citations: 2 www.degruyter.com
XW Cai, YY Zhao, GF Han - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
In the title compound, [CoCl2(C5H9N3)2], the CoII atom adopts a slightly distorted tetrahedral coordination geometry provided by two chloride anions and two N atoms from the organic …
Number of citations: 3 scripts.iucr.org
K Fujisawa, K Ageishi, ERT Tiekink - Zeitschrift für Kristallographie …, 2023 - degruyter.com
Crystal structure of [N(E),N′(E)]-N,N′-(1,4-phenylenedimethylidyne)bis-3,5-bis(propan-2-yl)-1H-pyrazol-4-amine, C26H36N6 Skip to content Should you have institutional access? …
Number of citations: 2 www.degruyter.com
K Fujisawa, S Harakuni, K Ageishi… - … für Kristallographie-New …, 2023 - degruyter.com
2[C 5 H 10 N 3 ][C 8 F 4 O 4 ], monoclinic, P2 1 /n (no. 14), a = 6.1490(2) Å, b = 11.0063(3) Å, c = 14.0214(3) Å, β = 94.386(5) ∘ , V = 946.16(5) Å 3 , Z = 2, R gt (F) = 0.0371, wR ref (F 2 ) …
Number of citations: 2 www.degruyter.com
C Shao, ZM Su - Inorganic Chemistry Communications, 2015 - Elsevier
A new water-stable 3D metal–organic framework (MOF), [Cd 2 L 2 ]·NMP·MeOH (1, H 2 L = 2-(3,5-dimethyl-1H-pyrazol-4-yl)-1,3-dioxoisoindoline-5,6-dicarboxylic acid, NMP = 1-methyl-…
Number of citations: 5 www.sciencedirect.com
Y Uozumi, T Takahashi - Synfacts, 2022 - thieme-connect.com
Significance: Imide-linked copper (I)–organic framework nanosheets (JNM-4-Ns) were prepared by the interfacial synthesis involving polycoordination and polycondensation of …
Number of citations: 0 www.thieme-connect.com
VS D'yachenko, DV Danilov, TK Shkineva… - Chemistry of …, 2019 - Springer
A series of 1,3-disubstituted ureas containing 1,3,5-trisubstituted pyrazole and (adamantan-1-yl)methyl fragments were synthesized in the reaction of 1-(isocyanatomethyl)adamantane …
Number of citations: 7 link.springer.com
IA Guzei, LC Spencer, MK Ainooson, J Darkwa - ujcontent.uj.ac.za
The title compound,[CoCl2 (C11H20ClN2) 2], forms two intramolecular hydrogen bonds [graph set S (5)] between the N atoms of the pyrazole ligands and the chloride ligands. This …
Number of citations: 5 ujcontent.uj.ac.za
NJ Pan, C Yan, Q Fei, WN Wu - Zeitschrift für Kristallographie-New …, 2023 - degruyter.com
C 17 H 18 F 6 N 6 O, monoclinic, P2 1 /n (no. 14), a = 9.9491(11) Å, b = 18.1523(17) Å, c = 11.7703(15) Å, β = 113.473(14), V = 1949.8(4) Å 3 , Z = 4, R gt (F) = 0.0606, wR ref (F 2 ) = …
Number of citations: 2 www.degruyter.com
J Tian, S Miao, X Wan, J Mou, Z Zhang… - … New Crystal Structures, 2023 - degruyter.com
Crystal structure of bis(μ2-2-(1,5-dimethyl–3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenolato-κ4O:O,N,O′)-(nitrato-κ2O,O′)dicobalt(II), C36H32Co2N8O4 Skip to …
Number of citations: 2 www.degruyter.com

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